molecular formula C24H22N4O5S B11398173 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398173
M. Wt: 478.5 g/mol
InChI Key: FWARLSAAATXGJQ-UHFFFAOYSA-N
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Description

This compound, with the IUPAC name N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide , belongs to the class of pyrimidine derivatives. Its molecular formula is

C20H19N4O5SC_{20}H_{19}N_4O_5SC20​H19​N4​O5​S

, and its molecular weight is approximately 437.45 g/mol . Let’s explore its properties and applications!

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 2-amino-4,6-dimethylpyrimidine and a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfamoyl group. The resulting intermediate can then be coupled with 4-ethyl-2-oxo-2H-chromene-6-carboxylic acid under suitable conditions .

Industrial Production:: While specific industrial methods may vary, large-scale production typically involves efficient synthetic routes optimized for yield and purity. These methods are proprietary and may involve modifications to improve efficiency and reduce costs.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, especially at the chromene moiety.

    Substitution: Substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group in the chromene ring is possible.

Common Reagents::

    Sulfonating Agents: Used for introducing the sulfamoyl group.

    Base: Required for the coupling step.

    Reduction Agents: For potential reduction reactions.

Major Products:: The major products depend on reaction conditions and substituents. Examples include derivatives with modified chromene or pyrimidine moieties.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block for designing novel molecules.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other pyrimidine-based derivatives with sulfamoyl groups. These compounds exhibit diverse properties and applications .

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H22N4O5S/c1-4-16-5-10-21-19(12-16)20(29)13-22(33-21)24(30)27-17-6-8-18(9-7-17)34(31,32)28-23-11-14(2)25-15(3)26-23/h5-13H,4H2,1-3H3,(H,27,30)(H,25,26,28)

InChI Key

FWARLSAAATXGJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

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